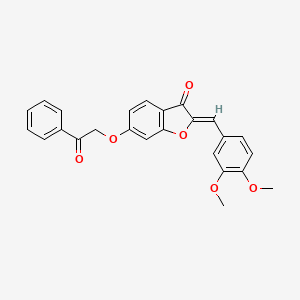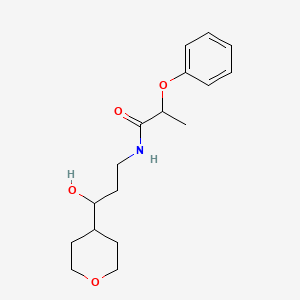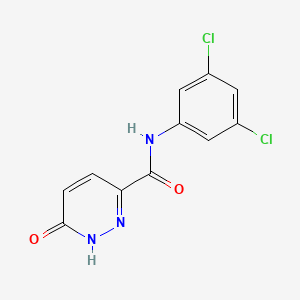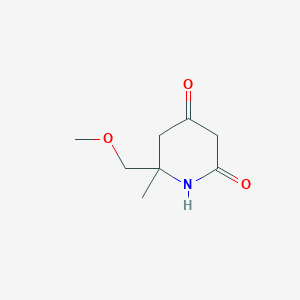
7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related purine derivatives involves complex organic reactions, aiming to introduce specific substituents that confer desired biological activities. For instance, Chłoń-Rzepa et al. (2004) synthesized derivatives with variations at the 8-alkylamino position, showing significant antiarrhythmic and hypotensive activity, highlighting the importance of structural modifications on biological outcomes (Chłoń-Rzepa et al., 2004). Another study by Mo et al. (2015) on carboxybenzyl-substituted purine derivatives as dipeptidyl peptidase IV inhibitors shows the impact of specific functional groups on the molecule's inhibitory activity, providing insights into the synthesis strategy for enhancing biological efficacy (Mo et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the compound's interactions and stability. Karczmarzyk et al. (1995) examined the geometry of the purine system and its substituents, revealing insights into the molecule's conformational preferences and potential interaction sites (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving this compound often aim at modifying its structure to enhance its pharmacological profile. The synthesis and testing of derivatives can elucidate the relationships between chemical structure and biological activity, guiding the development of more effective compounds.
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and stability, are critical for the compound's formulation and delivery. Studies on related purine derivatives, such as those by Aboussafy and Clive (2012), explore these aspects through synthetic routes and crystallization studies, offering insights into the compound's behavior in biological systems (Aboussafy & Clive, 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
A study by Konduri et al. (2020) discussed the design and synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, which include structural variations related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting their potential in developing preclinical agents for tuberculosis treatment (Konduri et al., 2020).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives of "7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride" and evaluated their electrocardiographic, antiarrhythmic, and hypotensive activity, highlighting the potential cardiovascular applications of similar compounds (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, demonstrating the chemical versatility and potential application in materials science of compounds structurally related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" (Gan et al., 2003).
Neurodegenerative Diseases
Brunschweiger et al. (2014) discussed the synthesis and evaluation of "8‐Benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones" as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their affinity at adenosine receptor subtypes and monoamine oxidase inhibitors, indicating their potential application in the treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Anticancer Activity
Kumar and Sharma (2022) explored the synthesis and anticancer activity of N-substituted indole derivatives, focusing on their potential for inhibiting topoisomerase-I enzyme, which is crucial in cancer treatment. Although not directly related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione," these studies indicate the broader potential of structurally similar compounds in oncology (Kumar & Sharma, 2022).
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-2-6-18(25)7-3-17)23(27-21)31-12-10-30(11-13-31)14-16-4-8-19(26)9-5-16/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCPPVUMGDFULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626431 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)

![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)



![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)


![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)